molecular formula C18H15BrN4O3 B446595 N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B446595
M. Wt: 415.2g/mol
InChI Key: NEFAEVIJECLMCQ-UHFFFAOYSA-N
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Description

N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a brominated nitro-pyrazole moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.

    Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Benzylation: The nitro-bromo-pyrazole is then reacted with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group.

    Amidation: Finally, the benzylated pyrazole is coupled with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro and bromine groups suggests it could be modified to enhance its biological activity, potentially leading to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the pyrazole and benzamide groups.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the bromine atom might facilitate binding to specific protein targets through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-benzyl-4-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    N-benzyl-4-[(4-bromo-3-nitro-1H-imidazol-1-yl)methyl]benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of functional groups it contains. The presence of both a bromine atom and a nitro group on the pyrazole ring provides distinct reactivity patterns and potential biological activities that are not found in compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H15BrN4O3

Molecular Weight

415.2g/mol

IUPAC Name

N-benzyl-4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H15BrN4O3/c19-16-12-22(21-17(16)23(25)26)11-14-6-8-15(9-7-14)18(24)20-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,24)

InChI Key

NEFAEVIJECLMCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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